Lipophilicity (XLogP3) Advantage Over the Des-Propoxy Analog – A +1.2 Log Unit Increase for Enhanced Membrane Permeability Potential
The 5-propoxy substituent in 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine contributes a calculated XLogP3 increase of +1.2 log units relative to its des-propoxy analog 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1007541-11-8), shifting from 0.4 to 1.6 [1]. This places the target compound within the optimal lipophilicity range (XLogP3 1–3) associated with favorable oral absorption and membrane permeability according to Lipinski's rule-of-five framework, whereas the des-propoxy analog at XLogP3 0.4 falls below the generally preferred lower bound for passive membrane diffusion [2]. An independent computational source (Chemscene) reports a comparable calculated LogP of 1.3535 for the target compound, corroborating the PubChem-derived value .
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem); LogP = 1.3535 (Chemscene) |
| Comparator Or Baseline | 3-Ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1007541-11-8): XLogP3 = 0.4 (PubChem) |
| Quantified Difference | ΔXLogP3 = +1.2 (target more lipophilic by ~1.2 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019–2025 release); Chemscene computational chemistry data |
Why This Matters
A +1.2 XLogP3 differential is large enough to produce measurable differences in LogD, passive membrane permeability, and oral absorption potential, making the target compound a superior choice for cell-permeable probe design where the des-propoxy analog may suffer from inadequate membrane partitioning.
- [1] PubChem. Computed Properties: XLogP3-AA for 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine (CID 66015674) = 1.6; for 3-ethyl-1-methyl-1H-pyrazol-4-amine (CID 23005648) = 0.4. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
